molecular formula C26H27N5O5 B12696060 2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate CAS No. 89138-27-2

2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate

Cat. No.: B12696060
CAS No.: 89138-27-2
M. Wt: 489.5 g/mol
InChI Key: SMYWZSKDBBOBMU-UHFFFAOYSA-N
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Description

2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its ester linkage, which is a common feature in many organic molecules.

Preparation Methods

The synthesis of 2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate involves multiple steps, typically starting with the preparation of the azo compound. The general synthetic route includes:

    Diazotization: This step involves the conversion of an aromatic amine to a diazonium salt using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with an appropriate aromatic compound to form the azo compound.

    Esterification: The final step involves the esterification of the azo compound with 2-(allyloxy)ethanol under acidic conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and allyloxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes and pigments due to its azo group, which imparts color to the compound.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the ester and allyloxy groups can undergo hydrolysis and other chemical transformations. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate stands out due to its unique combination of functional groups. Similar compounds include:

    This compound: Similar in structure but with different substituents on the aromatic ring.

    This compound: Differing in the ester linkage or the allyloxy group.

These compounds share some chemical properties but differ in their reactivity and applications due to variations in their functional groups.

Properties

CAS No.

89138-27-2

Molecular Formula

C26H27N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

2-prop-2-enoxyethyl 3,5-dicyano-4-[[4-[ethyl-(3-methoxy-3-oxopropyl)amino]phenyl]diazenyl]benzoate

InChI

InChI=1S/C26H27N5O5/c1-4-12-35-13-14-36-26(33)19-15-20(17-27)25(21(16-19)18-28)30-29-22-6-8-23(9-7-22)31(5-2)11-10-24(32)34-3/h4,6-9,15-16H,1,5,10-14H2,2-3H3

InChI Key

SMYWZSKDBBOBMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2C#N)C(=O)OCCOCC=C)C#N

Origin of Product

United States

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